molecular formula C16H18N2O4 B5510482 3,4,5-trimethoxy-N-(4-methyl-2-pyridinyl)benzamide

3,4,5-trimethoxy-N-(4-methyl-2-pyridinyl)benzamide

Cat. No. B5510482
M. Wt: 302.32 g/mol
InChI Key: AETPHONDBCMLQB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound belonging to the family of benzamides. Benzamides are known for their diverse chemical and biological properties, including their role in pharmaceuticals and material science.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of benzoic acid chlorides with amine compounds. In the case of 3,4,5-trimethoxy-N-(4-methyl-2-pyridinyl)benzamide, this would likely involve a similar condensation process between a suitable benzoic acid chloride and 4-methyl-2-pyridinylamine, under appropriate reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular conformation and crystal packing (Srivastava et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives can participate in a range of chemical reactions, depending on the functional groups present. They may exhibit luminescent properties and show responses to various stimuli, such as changes in solvent polarity or physical manipulation like grinding (Srivastava et al., 2017).

Scientific Research Applications

Luminescence and Material Science

  • Aggregation Enhanced Emission (AEE) Properties : The study by Srivastava et al. (2017) explores the luminescent properties of pyridyl substituted benzamides, which show enhanced emission in both DMF solution and solid state. These compounds form nano-aggregates with AEE in aqueous-DMF solution, displaying mechanochromic properties and multi-stimuli response. This research could suggest potential applications in sensing, imaging, and optoelectronic devices (Srivastava et al., 2017).

Synthetic Methodology and Chemical Intermediates

  • Synthesis of Isoxazole and Naphthyridine Derivatives : Guleli et al. (2019) describe a method for synthesizing substituted isoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives. This method involves a one-pot synthesis using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, and aromatic aldehydes, supported by theoretical calculations. The work highlights the versatility of pyridine derivatives in synthesizing complex heterocyclic structures (Guleli et al., 2019).

Anticancer Activity

  • Evaluation Against Cancer Cell Lines : Mohan et al. (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their anticancer activity against human cancer cell lines such as MCF-7, A549, DU-145, and MDA MB-231. Compounds containing methoxy and nitro groups in the benzamide moiety showed moderate to good activity, suggesting potential therapeutic applications (Mohan et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not provide specific safety and hazard information for this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10-5-6-17-14(7-10)18-16(19)11-8-12(20-2)15(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETPHONDBCMLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxy-N-(4-methyl-pyridin-2-yl)-benzamide

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